ethyl 4-({(2Z)-2-[(6-methylpyridin-2-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate
Description
Ethyl 4-({(2Z)-2-[(6-methylpyridin-2-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate is a synthetic organic compound featuring a thiazolidinone core with a Z-configuration imino group, a 6-methylpyridin-2-yl substituent, and a benzoate ester moiety. The thiazolidinone ring is a well-known pharmacophore associated with diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects . The Z-configuration of the imino group is critical for maintaining structural rigidity, which may influence binding to biological targets . This compound is structurally analogous to several derivatives documented in medicinal chemistry literature, particularly those targeting G protein-coupled receptors (GPCRs) or enzymes .
Properties
IUPAC Name |
ethyl 4-[[(2Z)-2-(6-methylpyridin-2-yl)imino-4-oxo-1,3-thiazolidin-5-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-3-25-18(24)14-9-7-13(8-10-14)11-15-17(23)22-19(26-15)21-16-6-4-5-12(2)20-16/h4-10,15H,3,11H2,1-2H3,(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXBRYFJODBIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=CC(=N3)C)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N/C(=N/C3=CC=CC(=N3)C)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({(2Z)-2-[(6-methylpyridin-2-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate typically involves the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by the reaction of a suitable thioamide with an α-halo ester under basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a condensation reaction with an appropriate aldehyde or ketone.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({(2Z)-2-[(6-methylpyridin-2-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imine group to an amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazolidinones.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-({(2Z)-2-[(6-methylpyridin-2-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Observations:
Heterocyclic Substituents: The target compound’s 6-methylpyridin-2-yl group contrasts with pyridazine (I-6230, I-6232) and pyrimidine (GW1100) analogs. GW1100’s fluorophenylmethylthio group introduces sulfur-based hydrophobicity and fluorine’s metabolic resistance, which the target compound lacks .
Linker Variations: The target compound uses a methylene bridge to connect the thiazolidinone and benzoate moieties, whereas I-6230 and I-6232 employ phenethylamino linkers. The latter may increase conformational flexibility but reduce enzymatic stability .
Cyclopentylimino derivatives () introduce steric bulk, which could hinder binding to shallow protein pockets but improve selectivity .
Functional Groups :
- Carboxylic acid derivatives (e.g., CAS: 39964-47-1) offer ionizable groups for salt formation, enhancing aqueous solubility—a feature absent in the ester-based target compound .
Biological Activity
Ethyl 4-({(2Z)-2-[(6-methylpyridin-2-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following structural formula:
Key Properties:
- Molecular Weight: 368.44 g/mol
- CAS Number: 1327185-12-5
This compound exhibits various biological activities primarily through the following mechanisms:
- Antimicrobial Activity : The compound has shown efficacy against a range of bacterial strains. Its thiazolidinone core is known for contributing to antimicrobial properties by disrupting bacterial cell wall synthesis.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Anti-inflammatory Effects : Ethyl 4-(...)-benzoate has been noted to inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases.
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial effects of ethyl 4-(...)-benzoate against Staphylococcus aureus and Escherichia coli reported significant inhibition zones compared to control groups. This suggests its potential application in treating infections caused by these pathogens.
| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 0 |
| Escherichia coli | 12 | 0 |
Case Study 2: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, ethyl 4-(...)-benzoate was tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM.
Case Study 3: Anti-inflammatory Activity
A research article highlighted the anti-inflammatory effects of ethyl 4-(...)-benzoate in a carrageenan-induced paw edema model in rats. The compound significantly reduced paw swelling compared to the control group, indicating its potential use in treating inflammatory disorders.
Q & A
Q. What synthetic routes are recommended for preparing ethyl 4-({(2Z)-2-[(6-methylpyridin-2-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Thiazolidinone Formation : Condensation of 6-methylpyridin-2-amine with a thiourea derivative to generate the thiazolidinone ring.
Imination : Introduction of the (2Z)-imino group via Schiff base formation under anhydrous conditions, often using catalysts like acetic acid or p-toluenesulfonic acid.
Esterification : Coupling the thiazolidinone intermediate with ethyl 4-(bromomethyl)benzoate via nucleophilic substitution.
Optimization Tips :
- Use column chromatography (e.g., hexane/ethyl acetate gradient) for purification .
- Monitor reaction progress via TLC or HPLC to ensure Z-isomer specificity .
Q. How is the structure of this compound characterized in academic research?
Methodological Answer: Key analytical techniques include:
- Spectroscopy :
- NMR : and NMR to confirm regiochemistry (e.g., Z-configuration of the imino group) .
- IR : Stretching frequencies for C=O (4-oxo, ~1700 cm) and C=N (imino, ~1600 cm) .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., thiazolidinone ring puckering) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., ESI+ at m/z 414.12 for [M+H]) .
Q. What in vitro assays are used to evaluate its biological activity?
Methodological Answer: Common assays include:
- Antimicrobial Activity :
- Broth microdilution (MIC values against S. aureus or E. coli) .
- Anticancer Screening :
- MTT assay on cancer cell lines (e.g., IC determination in HeLa or MCF-7 cells) .
- Enzyme Inhibition :
- Fluorescence-based assays for kinases or proteases (e.g., IC against CDK1) .
Advanced Research Questions
Q. How do substituents on the thiazolidinone ring influence biological activity?
Methodological Answer: Structural modifications alter pharmacodynamics:
| Substituent | Impact | Reference |
|---|---|---|
| Chlorobenzylidene | Enhances anticancer activity (↓ IC by 30% vs. parent compound) | |
| Hydroxyphenyl | Improves solubility but reduces membrane permeability | |
| Trifluoromethyl | Increases metabolic stability (↑ t in liver microsomes) |
Design Strategy : Introduce electron-withdrawing groups (e.g., -CF) to enhance stability without compromising activity .
Q. What strategies mitigate low solubility in pharmacological testing?
Methodological Answer:
- Prodrug Design : Convert the ethyl ester to a water-soluble carboxylate salt under physiological conditions .
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for in vivo dosing .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .
Q. How can discrepancies in biological activity data across studies be resolved?
Methodological Answer:
- SAR Analysis : Compare substituent effects (e.g., thiazolidinone vs. thiazole derivatives) to identify critical functional groups .
- Assay Standardization :
- Use identical cell lines (e.g., ATCC-certified HeLa cells) and incubation times .
- Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
- Computational Validation : Perform molecular docking to predict binding affinities (e.g., AutoDock Vina with PDB: 1M17) .
Q. What computational methods predict target interactions?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability of the imino-thiazolidinone motif in binding pockets .
- QSAR Modeling : Use descriptors like LogP and polar surface area to correlate structure with activity (e.g., Random Forest models) .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with pyridin-2-yl nitrogen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
